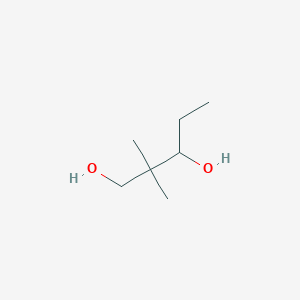
2,2-Dimethyl-1,3-pentanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1,3-pentanediol is an organic compound with the molecular formula C7H16O2. It is a diol, meaning it contains two hydroxyl (OH) groups. This compound is known for its use in various industrial applications, particularly in the production of plasticizers and as an intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-1,3-pentanediol can be synthesized through several methods. One common method involves the aldol condensation of isobutyraldehyde followed by a Cannizzaro reaction. In this process, isobutyraldehyde is used as a raw material, and sodium alcoholate acts as a catalyst . The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-efficiency catalysts and optimized reaction conditions to maximize yield and minimize energy consumption. The process may also include purification steps to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl-1,3-pentanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Substitution: Halides or esters.
Applications De Recherche Scientifique
2,2-Dimethyl-1,3-pentanediol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the preparation of biologically active molecules.
Medicine: It serves as a building block in the synthesis of pharmaceutical agents.
Industry: It is employed in the production of plasticizers, coatings, and adhesives .
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1,3-pentanediol largely depends on its functional groups. The hydroxyl groups can participate in hydrogen bonding, making the compound useful in various chemical reactions. Additionally, the presence of the dimethyl groups provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
2,2,4-Trimethyl-1,3-pentanediol: Similar in structure but with an additional methyl group.
1,3-Butanediol: A shorter chain diol with similar hydroxyl functionality.
2-Methyl-1,3-propanediol: Another diol with a different carbon chain arrangement .
Uniqueness: 2,2-Dimethyl-1,3-pentanediol is unique due to its specific arrangement of methyl groups and hydroxyl functionalities, which provide distinct steric and electronic properties. These characteristics make it particularly useful in applications requiring specific reactivity and stability .
Propriétés
Numéro CAS |
2157-31-5 |
|---|---|
Formule moléculaire |
C7H16O2 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
2,2-dimethylpentane-1,3-diol |
InChI |
InChI=1S/C7H16O2/c1-4-6(9)7(2,3)5-8/h6,8-9H,4-5H2,1-3H3 |
Clé InChI |
QHDADHHODABHLK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C)(C)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one)](/img/structure/B14741863.png)
![Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14741864.png)
![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)
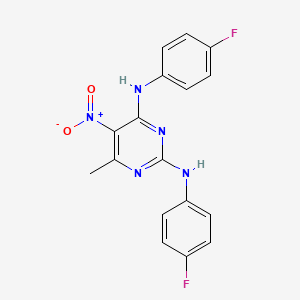
![2,3-Dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14741880.png)
![Tricyclo[3.2.0.0~2,7~]hept-3-ene](/img/structure/B14741882.png)
![Ethanesulfonic acid, 2-[3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B14741888.png)

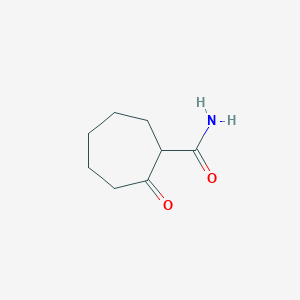
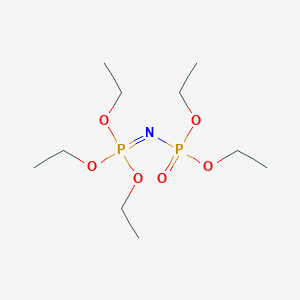
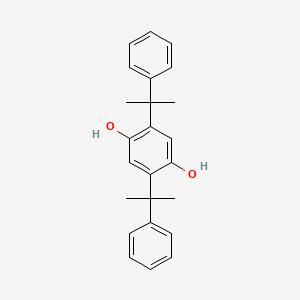
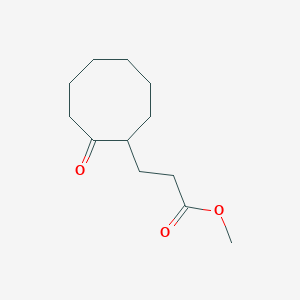
![Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate](/img/structure/B14741952.png)
